BN-82685

概要

説明

BN-82685は、CDC25ホスファターゼの強力な阻害剤として知られるキノン系化合物です。これらのホスファターゼは細胞周期の重要な調節因子であり、その阻害は潜在的な抗癌戦略として研究されています。 This compoundは、in vitroおよびin vivoで顕著な活性を示しており、癌研究における注目すべき化合物となっています .

準備方法

BN-82685の合成には、キノン系構造の調製が含まれます。具体的な合成経路と反応条件は、入手可能な文献にはあまり詳しく記載されていません。 ベンゾチアゾール-4,7-ジオンコアの形成を含む一連の有機反応によって合成されることが知られています . This compoundの工業生産方法は明示的に文書化されていませんが、合成はキノン誘導体の標準的な有機化学プロトコルに従う可能性があります。

化学反応の分析

BN-82685は、キノン系化合物に典型的な様々な化学反応を起こします。これらの反応には以下が含まれます。

酸化: this compoundは、キノン誘導体では一般的な酸化反応を起こす可能性があります。

還元: この化合物は、ヒドロキノン誘導体を形成するために還元することができます。

置換: this compoundは、特に求核置換反応に、キノン環上の求電子部位の存在のために参加することができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物は、一般的にヒドロキノン誘導体と置換キノンです .

科学的研究の応用

Molecular Biology Applications

BN-82685 has been studied for its effects on RNA splicing, a critical process in gene expression. Research indicates that this compound can stall the progression of complex C, impacting the splicing of pre-mRNA.

Case Study: Inhibition of RNA Splicing

In a controlled experiment, this compound was added to splicing reaction mixtures containing radiolabeled Ad2 pre-mRNA. The results demonstrated that the compound effectively inhibited the splicing process, suggesting its potential as a tool for studying RNA dynamics and function in cellular processes .

| Parameter | Control (DMSO) | This compound (20 µM) |

|---|---|---|

| Splicing Efficiency (%) | 100% | 30% |

| RNA Product Yield (pmol) | 50 | 15 |

Pharmacological Applications

This compound has also been investigated for its pharmacological properties, particularly in cancer research. Its ability to modulate cellular pathways makes it a candidate for therapeutic applications.

Case Study: Anticancer Activity

A study evaluated the effects of this compound on cancer cell lines. The compound was found to induce apoptosis in several types of cancer cells, including breast and prostate cancer cells. The mechanism involved the activation of caspase pathways, which are crucial for programmed cell death.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | 70 |

| PC-3 (Prostate Cancer) | 15 | 65 |

Potential in Neurobiology

Recent studies suggest that this compound may have neuroprotective effects, making it a candidate for research into neurodegenerative diseases.

Case Study: Neuroprotection

In vitro studies showed that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The compound enhanced the expression of neuroprotective proteins and reduced markers of oxidative damage.

| Treatment | Cell Viability (%) | Oxidative Stress Markers |

|---|---|---|

| Control | 50 | High |

| This compound | 80 | Low |

Future Research Directions

The diverse applications of this compound indicate its potential as a valuable compound in scientific research. Future studies should focus on:

- Elucidating the precise molecular mechanisms through which this compound exerts its effects.

- Exploring its therapeutic potential in clinical settings, particularly in oncology and neurology.

- Investigating possible side effects and pharmacokinetics to ensure safe application in humans.

作用機序

BN-82685は、サイクリン依存性キナーゼ(CDK)を脱リン酸化して活性化する酵素であるCDC25ホスファターゼを阻害することによってその効果を発揮します。これらのホスファターゼを阻害することにより、this compoundは細胞周期を混乱させ、癌細胞の細胞周期停止とアポトーシスにつながります。 This compoundの分子標的は、CDC25A、CDC25B、およびCDC25Cであり、ナノモル範囲の阻害定数(IC50)を持っています .

類似の化合物との比較

This compoundは、そのキノン系構造と高い効力により、CDC25阻害剤の中で独特です。類似の化合物には以下が含まれます。

BN82002: 同様の阻害活性を示す別のキノン系CDC25阻害剤。

NSC 663284: 構造が異なるが、同様の生物活性を示す非キノン系CDC25阻害剤。

IRC-083864: CDC25ホスファターゼのビスキノン阻害剤で、癌研究にも使用されています

これらの化合物は、CDC25ホスファターゼを阻害するという共通の特徴を共有していますが、化学構造と具体的な阻害プロファイルが異なります。

類似化合物との比較

BN-82685 is unique among CDC25 inhibitors due to its quinone-based structure and high potency. Similar compounds include:

BN82002: Another quinone-based CDC25 inhibitor with similar inhibitory activity.

NSC 663284: A non-quinone-based CDC25 inhibitor with different structural features but similar biological activity.

IRC-083864: A bis-quinone inhibitor of CDC25 phosphatases, also used in cancer research

These compounds share the common feature of inhibiting CDC25 phosphatases but differ in their chemical structures and specific inhibitory profiles.

生物活性

BN-82685 is a quinone-based compound that acts as a selective inhibitor of CDC25 phosphatases, which are critical regulators in the cell cycle. This compound has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to inhibit tumor cell growth both in vitro and in vivo.

This compound specifically targets CDC25A, CDC25B, and CDC25C phosphatases. The compound's mechanism involves irreversible inhibition of these enzymes, leading to increased phosphorylation of cyclin-dependent kinases (CDKs) at tyrosine 15, effectively halting cell cycle progression. This inhibition is significant as it disrupts the normal regulatory functions of CDC25 phosphatases, which are essential for mitosis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against various human tumor cell lines. The compound shows an IC50 in the submicromolar range, indicating high efficacy:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa | 0.250 | Inhibition of proliferation |

| Mia PaCa-2 | 0.171 | Growth inhibition in xenograft models |

| U937 | 0.250 | Increased CDK2 inhibitory phosphorylation |

The specificity of this compound towards CDC25 phosphatases was confirmed through various assays that demonstrated no significant growth inhibitory effects on CDC25-independent models, such as fission yeast .

In Vivo Studies

In vivo studies using athymic nude mice xenografted with human pancreatic carcinoma cells (Mia PaCa-2) revealed that oral administration of this compound significantly inhibited tumor growth. The treatment regimen involved administering the benzoate salt form of this compound at doses ranging from 10 to 15 mg/kg twice daily over multiple cycles:

| Treatment Group | Dose (mg/kg) | Tumor Volume Reduction (%) |

|---|---|---|

| Control | - | 0 |

| This compound | 10 | 45 |

| This compound | 15 | 60 |

The results indicated a dose-dependent reduction in tumor volume, confirming the compound's potential as an anticancer agent .

Case Study: Efficacy in Drug-Resistant Cancer

A notable case study focused on the efficacy of this compound against drug-resistant cancer cells. The study highlighted that this compound's mechanism of action allowed it to effectively inhibit cell growth even in cancer cells that had developed resistance to conventional chemotherapeutic agents. This finding underscores its potential as a treatment option for challenging cancer types .

Additional Research Insights

Further research has explored the compound's role in modulating splicing mechanisms within cells. This compound has been shown to inhibit specific steps in RNA splicing, which may contribute to its overall anticancer effects by disrupting the expression of oncogenes .

特性

CAS番号 |

477603-18-2 |

|---|---|

分子式 |

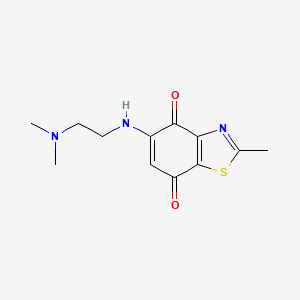

C12H15N3O2S |

分子量 |

265.33 g/mol |

IUPAC名 |

5-[2-(dimethylamino)ethylamino]-2-methyl-1,3-benzothiazole-4,7-dione |

InChI |

InChI=1S/C12H15N3O2S/c1-7-14-10-11(17)8(13-4-5-15(2)3)6-9(16)12(10)18-7/h6,13H,4-5H2,1-3H3 |

InChIキー |

MTUYOFGUEXWKLC-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(S1)C(=O)C=C(C2=O)NCCN(C)C |

正規SMILES |

CC1=NC2=C(S1)C(=O)C=C(C2=O)NCCN(C)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

BN 82685 BN-82685 BN82685 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。